2-(3-Amino-phenyl)-benzothiazol-6-ylamine
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Overview
Description
2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic compound that features a benzothiazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(3-Amino-phenyl)-benzothiazol-6-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Amino-benzothiazole: Shares the benzothiazole core but lacks the additional phenylamine group.
3-Amino-phenyl-benzimidazole: Similar structure but with a benzimidazole ring instead of benzothiazole.
2-(4-Amino-phenyl)-benzothiazole: Similar structure with the amino group positioned differently on the phenyl ring.
Uniqueness: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains, supported by research findings and case studies.
The compound can be synthesized through various methods, often involving the reaction of substituted benzothiazoles with amines. It serves as a building block for more complex heterocyclic compounds and has been utilized in the development of organic semiconductors and fluorescent probes for biological imaging.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound analogs. For instance, compounds derived from the benzothiazole scaffold have shown potent inhibitory activity against specific kinases such as CSF1R, with IC50 values as low as 1.4 nM . These compounds demonstrated significant tumor growth reduction in xenograft models, indicating their potential as effective anticancer agents.
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Target Kinase | IC50 (nM) | Tumor Growth Inhibition (%) |
---|---|---|---|
3 | CSF1R | 1.4 | 62 |
4 | CSF1R | 4.0 | Not specified |
6 | CSF1R | 7.0 | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study indicated that benzothiazole derivatives exhibited bactericidal activity against various strains, with modifications leading to improved efficacy and reduced cytotoxicity in human liver cells (HepG2) . The structure-activity relationship (SAR) analysis revealed that introducing chloro-substituents enhanced antibacterial activity while minimizing toxicity.
Table 2: Antimicrobial Activity of Benzothiazole Compounds
Compound | Strain Tested | MIC (μM) | HepG2 IC50 (μM) |
---|---|---|---|
13 | LepB-UE | 7.9 | >100 |
11 | Wild-type | 23-32 | Cytotoxic |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has been explored for its anti-inflammatory effects. Studies involving dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated promising results in alleviating pain without the adverse effects commonly associated with traditional analgesics . This highlights its potential therapeutic applications in treating inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:
- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity.
- Signaling Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Cancer Treatment : In a recent study involving PANC02 tumors, treatment with a related compound resulted in a decrease in tumor-associated macrophages and reduced levels of CSF1R protein .
- Pain Management : A dual sEH/FAAH inhibitor based on the benzothiazole framework showed significant pain relief in animal models without affecting voluntary locomotor behavior, suggesting a safer profile compared to conventional pain medications .
Properties
IUPAC Name |
2-(3-aminophenyl)-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGQQDOCAWDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(S2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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